1,3-Dioxolane-2-thione

Description

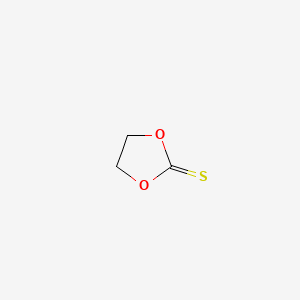

Structure

3D Structure

Properties

IUPAC Name |

1,3-dioxolane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2S/c6-3-4-1-2-5-3/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLOEPZYASPYON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=S)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066635 | |

| Record name | 1,3-Dioxolane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20628-59-5 | |

| Record name | 1,3-Dioxolane-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20628-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020628595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane-2-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane-2-thione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIOXOLANE-2-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YMZ3KF5GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3 Dioxolane 2 Thione

Classical and Seminal Synthetic Approaches

The foundational methods for synthesizing 1,3-dioxolane-2-thione primarily rely on the thiocarbonylation of vicinal diols. These approaches, established in the mid-20th century, remain fundamental in organic synthesis.

The direct conversion of 1,2-diols into cyclic thiocarbonates is a cornerstone of classical synthesis. These routes are valued for their reliability and the stereochemical integrity of the products.

A significant and early method for the synthesis of this compound involves the reaction of a vicinal diol with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). rsc.orgchemicalbook.com This approach was notably employed as the initial step in the Corey-Winter olefin synthesis, a sequence of reactions designed to convert 1,2-diols into olefins stereospecifically. chemicalbook.comwikipedia.orgjk-sci.com The reaction entails treating the diol with TCDI, which acts as a thiocarbonyl transfer agent, to form the cyclic thionocarbonate intermediate. nrochemistry.comorganic-chemistry.org This method is recognized for its efficiency, often achieving complete conversion of the diol to the desired this compound. rsc.orgrsc.org The reaction is typically performed by refluxing the diol with TCDI in a suitable solvent, such as toluene. nrochemistry.com

Table 1: Synthesis of this compound via TCDI Click on the headers to sort the data.

| Starting Material | Reagent | Product | Key Feature |

|---|---|---|---|

| Vicinal Diol (e.g., Ethylene (B1197577) Glycol) | 1,1'-Thiocarbonyldiimidazole (TCDI) | This compound | High conversion; integral part of Corey-Winter synthesis. rsc.orgjk-sci.com |

Another classical approach utilizes the reaction of organometallic compounds, specifically tin dialkoxides, with carbon disulfide. Research has demonstrated that linear tin dialkoxides can react with CS₂ to furnish this compound. rsc.orgresearchgate.net In this method, the selectivity between the desired five-membered cyclic thiocarbonate and a spirocyclic orthocarbonate product is highly dependent on the structure of the alkyl group connecting the oxygen atoms of the dialkoxide. rsc.orgresearchgate.net This synthesis highlights the utility of organometallic reagents in activating diol-equivalents for thiocarbonylation with carbon disulfide.

More contemporary methods focus on the use of readily available C1 feedstocks like carbon disulfide (CS₂) and carbon dioxide (CO₂) for the synthesis of heterocyclic compounds, including this compound. These approaches often employ promoters or catalysts to facilitate the reaction under mild conditions.

A notable recent development is the use of the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide, CMPI) as a promoter for the synthesis of this compound from diols and carbon disulfide. rsc.org This reaction proceeds efficiently at room temperature and ambient pressure. rsc.org The synthesis begins with the reaction of CS₂ with a diol, such as activated ethylene glycol, to form a carbonodithioate adduct. Subsequently, CMPI is added along with a base like triethylamine (B128534) (Et₃N) to the adduct, which facilitates the cyclization to yield this compound. semanticscholar.org This methodology provides a valuable platform for synthesizing cyclic thiocarbonates under mild conditions. rsc.org

The promoter-assisted methodology demonstrates high selectivity for the formation of the cyclic product, this compound. rsc.org The reaction sequence is designed to favor the intramolecular cyclization of the carbonodithioate intermediate. The formation of the product can be verified and monitored using spectroscopic methods such as ¹³C NMR, which shows characteristic chemical shifts for the carbons of the this compound ring. semanticscholar.org For instance, the formation of the thione is confirmed by the emergence of ¹³C NMR chemical shifts at approximately 69.5 ppm for the dioxolane carbons and 174.3 ppm for the thiocarbonyl carbon (C=S). semanticscholar.org

Table 2: Promoter-Assisted Synthesis of this compound Click on the headers to sort the data.

| Starting Materials | Promoter | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| Ethylene Glycol, Carbon Disulfide (CS₂) | Mukaiyama Reagent (CMPI), Triethylamine (Et₃N) | Acetonitrile (CH₃CN) | Ambient temperature and pressure | This compound |

Utilization of Carbon Disulfide and Carbon Dioxide as Feedstocks

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have led to the development of sophisticated methods for the preparation of this compound and its derivatives. These methods often involve the coupling of epoxides or their corresponding 1,2-diols with a source of thiocarbonyl functionality, such as carbon disulfide (CS₂).

The direct coupling of epoxides with carbon disulfide is a primary route for forming five-membered cyclic thionocarbonates. This transformation is analogous to the well-established synthesis of cyclic carbonates from epoxides and carbon dioxide. The reaction typically proceeds via the activation of the epoxide ring by a catalyst, followed by a nucleophilic attack from a sulfur-containing reagent.

One effective method involves the use of a Mukaiyama reagent (2-chloro-1-methylpyridinium iodide, CMPI) as a promoter for the reaction between a 1,2-diol and carbon disulfide at ambient temperature and pressure. Since epoxides can be readily converted to 1,2-diols through hydrolysis, this two-step sequence constitutes a reliable epoxide-based transformation. The reaction mechanism involves the activation of the diol, followed by reaction with CS₂ and subsequent intramolecular cyclization to yield the this compound.

The general mechanism for the base-catalyzed reaction of an epoxide with CS₂ involves:

Activation of carbon disulfide by a nucleophilic catalyst.

Ring-opening of the epoxide via nucleophilic attack by the activated CS₂ species. This is typically an Sₙ2 reaction.

Intramolecular cyclization of the resulting intermediate to form the five-membered ring and release the catalyst.

Catalysis is crucial for the efficient synthesis of this compound, as the reaction between epoxides and carbon disulfide often requires activation to proceed at a reasonable rate and under mild conditions. A variety of catalytic systems, similar to those used for CO₂/epoxide coupling, have been explored.

Effective catalytic systems often consist of a Lewis acid to activate the epoxide and a co-catalyst that acts as a nucleophile to activate the carbon disulfide.

Metal-Based Catalysts : Lewis acidic metal complexes are highly effective. For instance, lanthanum(III) supported on nanoparticles has been shown to be a durable and efficient heterogeneous catalyst for the synthesis of cyclic carbonates, and similar principles apply to thione synthesis. The metal center coordinates to the oxygen atom of the epoxide, making it more susceptible to nucleophilic attack.

Ionic Liquids and Onium Salts : Systems involving ionic liquids or simple onium salts like tetrabutylammonium (B224687) iodide (TBAI) are widely used. The halide anion (e.g., I⁻) acts as the nucleophile that attacks the carbon of CS₂, forming an intermediate that then attacks the epoxide.

Organocatalysts : Metal-free organocatalysts are gaining attention as a more sustainable option. These catalysts are often bifunctional, containing both a Lewis basic site to activate CS₂ and a hydrogen-bond donor site to activate the epoxide.

The table below summarizes various catalytic systems applicable to the synthesis of cyclic carbonates, which are analogous to the synthesis of this compound.

| Catalyst System | Co-catalyst/Promoter | Typical Substrates | Key Advantages |

|---|---|---|---|

| Lanthanum(III) Nanoparticles | Tetrabutylammonium iodide (TBAI) | Terminal Epoxides | Heterogeneous, reusable, efficient under mild conditions |

| Aluminum(III)-salen Complexes | Onium Salts | Terminal and Internal Epoxides | High activity and potential for asymmetric synthesis |

| Zinc or Cobalt Complexes | Various | Propylene Oxide, Styrene Oxide | Well-studied, high efficiency |

| Imidazolium-based Ionic Liquids | None (can act as solvent and catalyst) | Various Epoxides | Dual role, tunable properties |

| Mukaiyama Reagent (CMPI) | Triethylamine (Et₃N) | 1,2-Diols + CS₂ | Ambient temperature and pressure conditions |

The synthesis of this compound from epoxides and carbon disulfide aligns well with the principles of green chemistry.

Atom Economy : The cycloaddition of CS₂ to an epoxide is a 100% atom-economical reaction, meaning all the atoms from the reactants are incorporated into the final product, generating no waste byproducts.

Use of Safer Reagents : This method provides a safer alternative to traditional routes that might use highly toxic reagents like thiophosgene (B130339).

Catalysis : The use of catalysts, especially in small quantities, is a core green principle. Catalysts reduce the energy requirements of the reaction and can often be recycled and reused, particularly heterogeneous catalysts.

Renewable Feedstocks : There is growing interest in using epoxides derived from renewable biomass sources, which enhances the sustainability of the entire process.

Solvent-Free Conditions : Many modern catalytic systems for this reaction are effective under solvent-free conditions, which significantly reduces waste and environmental impact. For example, the reaction catalyzed by La@MON can be performed without a solvent.

The development of catalysts from renewable sources, such as functionalized biopolymers, further pushes the synthesis towards more environmentally benign pathways.

Regioselective and Stereoselective Synthesis of this compound Derivatives

Controlling the regiochemistry and stereochemistry is paramount when synthesizing complex chiral molecules. The synthesis of this compound derivatives from substituted epoxides offers opportunities for high levels of selectivity.

Regioselectivity: When an unsymmetrical epoxide is used, the ring-opening can occur at two distinct carbon atoms. The outcome is dictated by the reaction mechanism.

Under Basic/Neutral Conditions (Sₙ2 Pathway) : The nucleophilic attack (by the activated CS₂ species) occurs at the less sterically hindered carbon atom. This is the most common pathway for this synthesis.

Under Acidic Conditions (Sₙ1-like Pathway) : The epoxide oxygen is first protonated. The C-O bond begins to break, and a partial positive charge develops on the carbon atoms. The attack then occurs at the more substituted carbon, which is better able to stabilize this positive charge.

Therefore, by carefully selecting the catalyst (Lewis acidic vs. basic) and reaction conditions, one can control which of the two possible constitutional isomers is formed.

Stereoselectivity: The synthesis of enantiomerically pure 1,3-dioxolane-2-thiones is highly valuable.

From Chiral Epoxides : The cycloaddition reaction is stereospecific. The ring-opening of the epoxide proceeds via an Sₙ2 mechanism, which involves a backside attack by the nucleophile. This results in an inversion of the stereochemical configuration at the carbon atom being attacked. The stereocenter at the other carbon of the epoxide remains unchanged. Thus, the stereochemistry of the starting epoxide directly dictates the stereochemistry of the product. For example, the reaction of an (R)-epoxide will yield a specific enantiomer of the corresponding thione.

Kinetic Resolution : When starting with a racemic mixture of epoxides, a chiral catalyst can be used to selectively react with one enantiomer faster than the other. This process, known as kinetic resolution, allows for the production of an enantiomerically enriched this compound, leaving behind the unreacted epoxide in high enantiomeric excess. Chiral salen-metal complexes, for instance, have proven effective in the kinetic resolution of epoxides for cyclic carbonate synthesis.

The table below illustrates the expected outcomes for the ring-opening of a generic unsymmetrical epoxide.

| Reaction Condition | Mechanism | Site of Nucleophilic Attack | Stereochemical Outcome |

|---|---|---|---|

| Basic or Neutral (e.g., TBAI catalyst) | Sₙ2 | Less substituted carbon | Inversion of configuration at the site of attack |

| Acidic (e.g., Brønsted or strong Lewis acid) | Sₙ1-like | More substituted carbon | Inversion of configuration at the site of attack |

Reaction Chemistry and Mechanistic Investigations of 1,3 Dioxolane 2 Thione

Ring-Opening Reactions and Transformations

The strained ring system of 1,3-dioxolane-2-thione makes it susceptible to various ring-opening reactions, which can be initiated by nucleophiles, heat, or catalysts. These reactions are fundamental to its application as a monomer in polymerization and as an intermediate in organic synthesis.

Nucleophilic Ring-Opening Pathways

The reaction of this compound with nucleophiles typically leads to the cleavage of the cyclic structure. Amines, for instance, can react with the thiocarbonate to form polyhydroxythiourethanes. researchgate.net In a study by Endo and co-workers, the polyaddition of a bis(cyclic thiocarbonate) with a diamine demonstrated a higher polymerization rate compared to the analogous reaction with cyclic carbonates. researchgate.net This highlights the enhanced reactivity of the thiocarbonyl group towards nucleophilic attack.

Another significant nucleophilic ring-opening pathway is observed in the synthesis of glycofuranosyl azides and nucleosides, where a cyclic thiocarbonate derivative serves as a key intermediate. researchgate.net The reaction with amines can also lead to the formation of thioamides. evitachem.com Furthermore, the methanolysis of 1,3-dioxolane-2-thiones in the presence of potassium carbonate has been shown to produce episulfides. rsc.orgresearchgate.net

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Diamine | Polyaddition | Polyhydroxythiourethane | researchgate.net |

| Azide | - | Glycofuranosyl azide | researchgate.net |

| Amines | - | Thioamide | evitachem.com |

| Methanol | K₂CO₃ | Episulfide | rsc.orgresearchgate.net |

Thermal and Catalytic Ring-Opening Mechanisms

This compound can undergo ring-opening polymerization (ROP) under both cationic and anionic conditions. The first reported ROP of this compound (referred to as M23 in the study) used trifluoroacetic acid (TFA) as an initiator, yielding a polythiocarbonate that was stable up to 200 °C. rsc.org

Cationic ROP is a common mechanism, which can proceed via an Sₙ1 or Sₙ2 pathway where a polarized functional group in the monomer attacks an electrophilic initiator. rsc.org Various initiators have been successfully employed for the cationic ROP of related cyclic thiocarbonates, such as 5,5-dimethyl-1,3-dioxane-2-thione, leading to well-controlled polymerizations. rsc.org

| Catalyst/Initiator Type | Specific Examples | Mechanism | Polymer Product | Reference |

| Cationic (Brønsted Acid) | Trifluoroacetic acid (TFA) | Cationic ROP | Polythiocarbonate | rsc.org |

| Cationic (Lewis Acid/Alkylating Agents) | TfOH, TfOMe, Et₃OBF₄, BF₃·Et₂O | Cationic ROP | Polythiocarbonate | rsc.org |

| Anionic | 1,8-diazabicycloundec-7-ene (DBU) | Anionic ROP | Polythiocarbonate | rsc.org |

Cycloaddition Reactions Involving the Thiocarbonyl Moiety

The thiocarbonyl (C=S) double bond in this compound can participate as a dipolarophile in cycloaddition reactions, most notably with 1,3-dipoles.

1,3-Dipolar Cycloadditions

A 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile that results in a five-membered ring. wikipedia.org The reaction is a concerted, pericyclic shift involving 4 π-electrons from the dipole and 2 π-electrons from the dipolarophile. organic-chemistry.org While specific examples involving this compound are not extensively documented in the provided context, the reactivity of similar thiocarbonyl compounds provides a strong precedent. For instance, the reaction of bis[(ethoxy)thiocarbonyl] disulfide with diazodiphenylmethane, a 1,3-dipole, results in the formation of an episulfide through insertion into the C=S bond. thieme-connect.de This type of reaction is a key pathway for forming various heterocyclic systems. researchgate.net

| 1,3-Dipole | Dipolarophile | Product Type | Reference |

| Diazodiphenylmethane | Bis[(ethoxy)thiocarbonyl] Disulfide (analogue) | Episulfide | thieme-connect.de |

| Azomethine Ylides | Various Alkenes (general) | Pyrrolidines | frontiersin.org |

| Nitrile Oxides | Alkenes/Alkynes (general) | Isoxazolines/Isoxazoles | wikipedia.org |

Conversions to Analogous Cyclic Compounds

The structural similarity between cyclic thiocarbonates and cyclic carbonates allows for their interconversion, a process of significant interest in modifying polymer backbones and fine-tuning material properties.

Interconversion with Cyclic Carbonates

Cyclic thiocarbonates, such as this compound, are the sulfur-containing analogues of the more extensively studied cyclic carbonates. researchgate.netresearchgate.net The synthesis of both classes of compounds often starts from similar precursors. For example, this compound can be prepared from ethylene (B1197577) glycol and carbon disulfide (CS₂), often using a promoter like the Mukaiyama reagent. rsc.orgacs.org Similarly, its oxygen analogue, 1,3-dioxolan-2-one (ethylene carbonate), is synthesized from ethylene glycol and carbon dioxide (CO₂). acs.orgrecodeh2020.eu

While direct conversion of this compound to 1,3-dioxolan-2-one by simple oxidation is not a commonly cited route, the reverse reaction, converting a carbonyl to a thiocarbonyl, is well-established in organic chemistry. The conversion of 1,3-dithiolane (B1216140) to 1,3-dithiolane-2-thione using elemental sulfur has been reported, whereas the analogous 1,3-dioxolane (B20135) was found to be inert under the same conditions, indicating the challenge in direct thionation of the stable cyclic carbonate. nih.gov

| Starting Material | Reagent | Product | Reference |

| Ethylene Glycol | Carbon Disulfide (CS₂), CMPI, Et₃N | This compound | rsc.org |

| Ethylene Glycol | Carbon Dioxide (CO₂), Et₃N, CMPI | 1,3-Dioxolan-2-one | acs.org |

| 1,3-Dithiolane | Elemental Sulfur (S₈), 190°C | 1,3-Dithiolane-2-thione | nih.gov |

Formation of Other Sulfur-Containing Heterocycles

This compound serves as a versatile precursor for the synthesis of various other sulfur-containing heterocyclic systems. Its reactivity allows for transformations into different ring structures through reactions with a range of reagents.

A notable reaction involves the interaction of this compound derivatives with oxiranes. For instance, heterocyclic thiones that possess a neighboring nitrogen atom can act as sulfur-transfer reagents when reacting with oxiranes, leading to the formation of thiiranes. scispace.com Similarly, the reaction of 1,3-dithiolane-2-thiones with oxiranes can produce 1,3-oxathiolanes. scispace.com An efficient method for synthesizing functionalized 1,3-oxathiolane-2-thiones involves the reaction of carbon disulfide with oxiranes, catalyzed by sodium hydride and methanol. organic-chemistry.org

Furthermore, this compound and its dithio counterparts are key intermediates in the synthesis of tetrathiafulvalene (B1198394) derivatives, which are significant in materials science. researchgate.netmdpi.com The reaction of ethylene trithiocarbonate (B1256668), a related sulfur-containing heterocycle, with dimethyl acetylenedicarboxylate (B1228247) (DMAD) yields dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate as the major product. researchgate.netsigmaaldrich.cn A minor product, a novel thiopyran-4-spiro-2′-(1,3-dithiolane) heterocycle, is also formed in this reaction. researchgate.net

The following table summarizes selected reactions of this compound and related compounds that lead to the formation of other sulfur-containing heterocycles.

Table 1: Synthesis of Sulfur-Containing Heterocycles

| Starting Material | Reactant(s) | Product(s) | Reference(s) |

|---|---|---|---|

| Ethylene trithiocarbonate | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate; Tetramethyl thiopyran-4-spiro-2′-(1,3-dithiolane)-2,3,5,6-tetracarboxylate | researchgate.netsigmaaldrich.cn |

| Oxiranes | Carbon disulfide, Sodium hydride, Methanol | Functionalized 1,3-oxathiolane-2-thiones | organic-chemistry.org |

| 1,3-Dithiolane-2-thiones | Oxiranes | 1,3-Oxathiolanes | scispace.com |

Mechanistic Insights into this compound Reactivity

The chemical behavior of this compound is primarily dictated by the electrophilic nature of the thiocarbonyl carbon and the inherent strain of the five-membered ring. evitachem.commdpi.com These features make it susceptible to nucleophilic attack and facilitate ring-opening reactions, which are central to its utility in synthesis. evitachem.comresearchgate.net

The reactions of this compound often proceed through nucleophilic addition to the thiocarbonyl carbon atom. evitachem.com For example, reactions with amines can lead to the formation of thioamides through a mechanism involving electron transfer processes where the nucleophilic amine attacks the electrophilic carbon center of the thione. evitachem.com

Ring-opening polymerizations (ROP) of this compound and its derivatives can occur via cationic or anionic mechanisms, depending on the monomer structure and reaction conditions. rsc.orgrsc.org Cationic ROP, which can be initiated by acids like triflic acid (TfOH), proceeds via an SN2 mechanism. mdpi.comrsc.org In some cases, neighboring group participation from substituents on the dioxolane ring can influence the polymerization, leading to unexpected polymer backbone structures. rsc.org Anionic ROP of certain 1,3-dioxane-2-thione monomers has been found to be challenging. rsc.org

In the reaction of ethylene trithiocarbonate with dimethyl acetylenedicarboxylate, the formation of the thiopyran-4-spiro-2′-(1,3-dithiolane) product is proposed to occur through a [2+2] cycloaddition, followed by either a 1,3-dipolar cycloaddition or a [4+2] cycloaddition. researchgate.net

Intermediates and transition states are critical in directing the reaction pathways of this compound. In nucleophilic addition reactions, a tetrahedral intermediate is typically formed. evitachem.com The stability and subsequent reactions of this intermediate determine the final product distribution.

In the context of polymerization, the stability of the propagating species is paramount. During cationic ROP, the growing chain end can be stabilized by neighboring groups, as seen in the polymerization of a this compound functionalized with an ester group. rsc.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the stability of intermediates. acs.org For instance, DFT calculations have shown the relative stability of keto and enol forms in related cyclic thione compounds, highlighting the role of solvent effects in stabilizing certain tautomers. acs.org

In the reaction of oxiranes with certain heterocyclic thiones to form thiiranes, a proposed mechanism involves a zwitterionic intermediate that subsequently undergoes an intramolecular SN2 reaction. scispace.com The reaction of aziridines with polysulfides to open the aziridine (B145994) ring also proceeds through an intermediate formed by nucleophilic attack. osti.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,1′-Thiocarbonyldiimidazole |

| 1,3-Dioxane-2-thione |

| This compound |

| 1,3-Dithiolane-2-thiones |

| 1,3-Oxathiolane-2-thiones |

| 1,3-Oxathiolanes |

| 2-Chloro-1-methylpyridinium iodide |

| Amines |

| Aziridines |

| Benzophenone |

| Carbon disulfide |

| Dimethyl acetylenedicarboxylate |

| Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate |

| Ethylene trithiocarbonate |

| Methanol |

| Oxiranes |

| Sodium hydride |

| Tetrathiafulvalene |

| Tetramethyl thiopyran-4-spiro-2′-(1,3-dithiolane)-2,3,5,6-tetracarboxylate |

| Thiiranes |

| Thioamides |

| Triflic acid |

Structural Modifications and Derivative Chemistry of 1,3 Dioxolane 2 Thione

Synthesis and Characterization of Substituted 1,3-Dioxolane-2-thione Analogues

The generation of substituted this compound analogues is a cornerstone of its derivative chemistry. The characterization of these new entities relies on standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, to confirm their complex structures. evitachem.comscialert.net

The most prevalent and effective strategy for achieving functionalization at the C4 and C5 positions of the dioxolane ring is not through the modification of the pre-formed heterocycle, but rather through the cyclization of appropriately substituted vicinal diols. researchgate.netresearchgate.net This approach is highly effective because the stereochemistry of the starting diol is preserved in the final cyclic thiocarbonate product. rsc.org Seminal work in this area demonstrated two primary pathways: the reaction of a diol with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) or a two-step process involving reaction with carbon disulfide (CS₂) followed by treatment with a base and an alkylating agent. rsc.orgresearchgate.net Another established method involves the reaction of diols with thiophosgene (B130339). researchgate.netrsc.org

More contemporary methods have expanded the synthetic toolkit. For instance, a three-component assembly using a hypervalent iodine reagent can stereoselectively combine an alkene, a carboxylic acid, and a silyl (B83357) enol ether to construct a substituted 1,3-dioxolane (B20135) ring system. nih.gov

The strategy of using pre-functionalized starting materials allows for the introduction of a vast diversity of substituents onto the this compound scaffold. This is exemplified by the synthesis of complex molecules where the dioxolane ring is adorned with multiple functional groups, such as aryl, alkyl, and other heterocyclic moieties. evitachem.comresearchgate.net Research has demonstrated the synthesis of derivatives bearing ester groups, which can influence the reactivity of the final molecule. researchgate.net The synthesis can also begin with non-conventional precursors; for example, linear tin dialkoxides have been shown to react with CS₂ to furnish this compound products, where selectivity is dependent on the nature of the connecting organic group. rsc.orgresearchgate.net

The following table summarizes various synthetic approaches to producing substituted this compound analogues.

| Starting Material(s) | Reagents/Conditions | Resulting Derivative Type |

| Substituted 1,2-Diol | 1,1'-Thiocarbonyldiimidazole (TCDI) | Substituted this compound |

| Substituted 1,2-Diol | 1) CS₂, nBuLi; 2) MeI | Substituted this compound |

| Substituted 1,2-Diol | Thiophosgene, Pyridine | Substituted this compound |

| Linear Tin Dialkoxides | Carbon Disulfide (CS₂) | Substituted this compound or Spirocyclic Product |

| Alkene, Carboxylic Acid, Silyl Enol Ether | Hypervalent Iodine, BF₃·OEt₂ | Stereoselectively Substituted 1,3-Dioxolane |

Comparative Reactivity Studies of this compound Derivatives

The reactivity of this compound and its derivatives is significantly influenced by the nature and position of substituents on the dioxolane ring. These compounds are generally stable but can decompose in the presence of strong acids or bases. evitachem.com The thione group imparts specific reactivity, making the adjacent carbon susceptible to nucleophilic attack. evitachem.com

Comparative studies have been particularly insightful in the field of polymer chemistry. Research by Endo and co-workers on the ring-opening polymerization (ROP) of a this compound functionalized with an ester group revealed that the substituent had a notable effect on the structure of the resulting polythiocarbonate. researchgate.net A broader comparative study showed that cyclic thiocarbonates exhibit a higher rate of polymerization compared to their structurally analogous cyclic carbonate counterparts, highlighting the role of the sulfur atom in enhancing reactivity. researchgate.net While not directly on the dioxolane system, related studies show that electron-withdrawing substituents on heterocyclic rings can suppress certain electrophilic reactions, a principle that generally applies to the derivatives of this compound. nih.gov

The following table compares the reactivity of different thiocarbonate derivatives.

| Derivative | Reaction Type | Observed Reactivity/Influence |

| This compound (vs. 1,3-Dioxolan-2-one) | Ring-Opening Polymerization (ROP) | Higher polymerization rate compared to the carbonate analogue. researchgate.net |

| Ester-functionalized this compound | Ring-Opening Polymerization (ROP) | The neighboring ester group influenced the final polymer structure. researchgate.net |

| 1,3-Dioxane-2-thione (6-membered ring analogue) | Spontaneous Oligomerization | Some derivatives spontaneously oligomerize above 25 °C, indicating high reactivity. rsc.org |

Development of Chiral this compound Scaffolds

The development of chiral scaffolds based on the this compound framework is a significant area of synthetic chemistry, with applications in asymmetric synthesis. researchgate.netresearchgate.net The primary and most effective strategy for creating these chiral structures is to start with enantiomerically pure precursors, typically chiral diols or their synthetic equivalents. acs.orgresearchgate.net

A crucial aspect of this methodology is that the cyclization reaction to form the thiocarbonate ring proceeds with retention of stereochemistry from the starting diol. rsc.org Therefore, the use of an enantiopure diol directly translates to an enantiopure this compound product. This principle is well-established and has been demonstrated using precursors derived from natural sources, such as carbohydrates, which provide a ready source of chirality. researchgate.net The synthesis of related chiral heterocycles, such as 1,3-oxazolidine-2-thiones from chiral amino alcohols, provides a strong parallel and a well-understood precedent for these synthetic strategies. researchgate.netacs.org Advanced catalytic asymmetric methods are also being developed for the core dioxolane structure, which may offer future pathways to these chiral thione derivatives. nih.govrsc.org

The table below outlines the main strategies for developing chiral this compound scaffolds.

| Chiral Strategy | Chiral Precursor Example | Key Principle |

| Chiral Pool Synthesis | Carbohydrate-derived diols (e.g., from fructose) | Utilizes readily available, enantiopure natural products to create the chiral backbone. researchgate.net |

| Asymmetric Synthesis Precursor | Chiral 1,2-diols | Cyclization with a thiocarbonyl source (e.g., TCDI, thiophosgene) proceeds with retention of configuration. rsc.org |

| Analogy to Related Heterocycles | Chiral amino alcohols (for oxazolidine-2-thiones) | The established, efficient synthesis of similar chiral heterocycles provides a robust template for methodology. acs.org |

Polymerization Studies of 1,3 Dioxolane 2 Thione and Its Derivatives

Ring-Opening Polymerization (ROP) of 1,3-Dioxolane-2-thione

The ring-opening polymerization (ROP) of this compound and its derivatives is a significant method for synthesizing polythiocarbonates. This process involves the opening of the five-membered heterocyclic ring to form a linear polymer chain. The polymerization can be initiated through various mechanisms, with cationic ROP being the most extensively studied.

Cationic ring-opening polymerization (CROP) is an effective method for polymerizing cyclic thiocarbonates. The process is initiated by an electrophilic species that attacks the monomer, leading to the formation of a cationic propagating species. rsc.org The polymerization of this compound derivatives typically proceeds via an SN2 mechanism where the monomer attacks the active chain end. rsc.org

The initiation step involves the attack of a cationic initiator, such as methyl trifluoromethanesulfonate (B1224126) (TfOMe), on the monomer. nii.ac.jp Due to the higher nucleophilicity of the thiocarbonyl sulfur atom compared to the ring oxygen atoms, the initiation preferentially occurs at the exocyclic sulfur. This forms a cationic species that becomes the active center for polymerization. nii.ac.jp

Propagation then proceeds by the nucleophilic attack of the incoming monomer on the electrophilic carbon of the growing polymer chain, regenerating the cationic active site at the chain end. This process repeats until the monomer is consumed or the reaction is terminated. rsc.org

For certain substituted this compound derivatives, the polymerization mechanism can be influenced by neighboring group participation. For instance, in the CROP of 4-benzoyloxymethyl-1,3-dioxolane-2-thione, the ester group can participate in the reaction, leading to a different polymer backbone structure compared to derivatives without such participating groups. acs.org Various cationic initiators have been successfully employed for the ROP of cyclic thiocarbonates, yielding polythiocarbonates with controlled molecular weights and narrow distributions. rsc.org

Table 1: Examples of Cationic Initiators for ROP of Cyclic Thiocarbonates

| Initiator | Monomer Example | Resulting Polymer | Molecular Weight (Mn) | Polydispersity Index (Đ) | Reference |

| Trifluoromethanesulfonic acid (TfOH) | 5,5-dimethyl-1,3-dioxane-2-thione | Polythiocarbonate | 11.2 - 31.0 kg mol⁻¹ | 1.04 - 1.15 | rsc.org |

| Methyl triflate (TfOMe) | 5,5-dimethyl-1,3-dioxane-2-thione | Polythiocarbonate | 11.2 - 31.0 kg mol⁻¹ | 1.04 - 1.15 | rsc.org |

| Boron trifluoride etherate (BF₃·OEt₂) | 5,5-dimethyl-1,3-dioxane-2-thione | Polythiocarbonate | 11.2 - 31.0 kg mol⁻¹ | 1.04 - 1.15 | rsc.org |

| Methyl triflate (MeOTf) | 5-((dibenzylamino)methyl)-1,3-oxathiolane-2-thione | Poly(dithiocarbonate) | High | Narrow | nii.ac.jp |

While cationic ROP is well-documented, the potential for anionic and radical ring-opening polymerization of this compound exists but is less explored.

Anionic Ring-Opening Polymerization (AROP) proceeds through the nucleophilic attack of an initiator on the monomer. rsc.org For cyclic thiocarbonates, this would likely involve an attack on one of the electrophilic ring carbons, leading to ring cleavage and an anionic propagating species. The success of AROP depends on the monomer's susceptibility to nucleophilic attack and the stability of the resulting anion.

Radical Ring-Opening Polymerization (rROP) is a technique that involves the polymerization of cyclic monomers via a free-radical pathway. rsc.org This method is particularly useful for incorporating heteroatoms into the backbone of carbon-chain polymers. chemrxiv.org For a monomer like this compound to undergo rROP, a radical initiator would add to the C=S double bond, creating a ring-retaining radical intermediate. This intermediate would then need to undergo a β-scission reaction to open the ring and generate a linear radical that can propagate. chemrxiv.org Thionolactones have been identified as promising monomers for rROP due to the ability of the C=S bond to act as an efficient radical acceptor. chemrxiv.orgchemrxiv.org The feasibility of rROP for this compound specifically would depend on the relative rates of radical addition and subsequent ring-opening.

The kinetics and thermodynamics of the ROP of cyclic monomers are crucial for understanding polymerizability and controlling the polymerization process. The polymerization of cyclic acetals like 1,3-dioxolane (B20135) involves a monomer-polymer equilibrium. researchgate.net The thermodynamic parameters, such as the change in enthalpy (ΔH) and entropy (ΔS) of polymerization, determine the equilibrium monomer concentration and the ceiling temperature (Tc), above which polymerization is not favorable.

Table 2: Thermodynamic Parameters for the Polymerization of 2-Methyl-1,3-dioxepane

| Parameter | Value | Unit |

| ΔHss | -2.1 ± 0.3 | kcal/mole |

| ΔS0ss | -8.9 ± 1.3 | cal/mole·deg |

| Ceiling Temperature (Tc) for 1 mole/L solution | -37 | °C |

| (Data from a study on 2-Methyl-1,3-dioxepane, a related cyclic acetal) researchgate.net |

The kinetics of polymerization, including the rates of initiation and propagation, are influenced by factors such as monomer concentration, initiator concentration, temperature, and solvent. researchgate.netrsc.org For the cationic polymerization of 1,3-dioxolane, it has been observed that the reaction can be preceded by an induction period, which may be influenced by impurities like water. researchgate.net

Synthesis of Polythiocarbonates and Polythiourethanes

This compound and its substituted derivatives are valuable monomer precursors for the synthesis of polythiocarbonates. acs.org The ring-opening polymerization of these five-membered cyclic monothiocarbonates directly yields polymers with a thiocarbonate group in the repeating unit of the main chain. acs.org The structure of the resulting polythiocarbonate can be influenced by the specific monomer used. For example, the CROP of derivatives like 4-benzoyloxymethyl-1,3-dioxolane-2-thione and 4-phenoxymethyl-1,3-dioxolane-2-thione yields soluble polythiocarbonates. acs.org However, the main chain structure of the polymer can differ depending on whether the substituent group participates in the ring-opening mechanism. acs.org

While this compound is a direct precursor to polythiocarbonates, it can also be considered a foundational structure for monomers used in the synthesis of polythiourethanes. Polythiourethanes are typically synthesized from the reaction of isocyanates and thiols or through the ROP of cyclic thiourethanes, such as 1,3-oxazolidine-2-thiones. researchgate.netresearchgate.net The chemistry of this compound provides a basis for designing related heterocyclic monomers that can lead to polythiourethanes.

Copolymerization is a versatile strategy to tailor the properties of polymers. This compound and its derivatives can be copolymerized with other monomers to create materials with specific characteristics. Cationic ring-opening copolymerization of cyclic acetals, such as 1,3-dioxepane, with 1,3-dioxolan-4-ones has been shown to successfully yield copolymers. acs.org This suggests that similar strategies could be applied to this compound, allowing for the incorporation of thiocarbonate units into other polymer backbones like polyesters or polyethers.

The copolymerization of 1,3-dioxolane with styrene, catalyzed by an acid-exchanged montmorillonite (B579905) clay, has also been reported, demonstrating the feasibility of combining ROP of a cyclic acetal (B89532) with the polymerization of a vinyl monomer. orientjchem.org Such a strategy, if applied to this compound, could produce copolymers with both polyether/polythiocarbonate and polystyrene segments, potentially offering unique thermal and mechanical properties. The reactivity ratios of the comonomers would determine the final structure of the copolymer, which could range from random to block-like sequences.

Controlled Polymerization Techniques for this compound

The exploration of controlled polymerization techniques for this compound has primarily focused on cationic ring-opening polymerization of its derivatives, namely 4-benzoyloxymethyl-1,3-dioxolane-2-thione and 4-phenoxymethyl-1,3-dioxolane-2-thione. These studies have shed light on the influence of initiators and reaction conditions on the polymerization process and the structure of the resulting polymers.

Cationic Ring-Opening Polymerization of Substituted 1,3-Dioxolane-2-thiones

Research has demonstrated that the cationic ring-opening polymerization of 4-substituted-1,3-dioxolane-2-thiones can be initiated by various cationic initiators. The polymerization proceeds with the isomerization of the thiocarbonate group, leading to the formation of poly(thiocarbonate)s.

A key study investigated the polymerization of 4-benzoyloxymethyl-1,3-dioxolane-2-thione (TC1) and 4-phenoxymethyl-1,3-dioxolane-2-thione (TC2) using initiators such as methyl trifluoromethanesulfonate (MeOTf), boron trifluoride etherate (BF₃·OEt₂), and tin(IV) chloride (SnCl₄). The polymerization was carried out in chlorobenzene (B131634) at various temperatures.

The polymerization of TC1 was found to involve the participation of the neighboring benzoyloxymethyl group, which influenced the structure of the resulting polymer. In contrast, the polymerization of TC2, which has a phenoxymethyl (B101242) substituent, resulted in a different polymer main chain due to the absence of such neighboring group participation. This highlights the significant role of the substituent at the C4 position in directing the polymerization mechanism and ultimately the polymer architecture.

The initiators played a crucial role in the efficiency of the polymerization. For instance, MeOTf was effective in initiating the polymerization of both TC1 and TC2, leading to polymers with good solubility in common organic solvents.

Detailed Research Findings:

The following tables summarize the results of the cationic ring-opening polymerization of 4-benzoyloxymethyl-1,3-dioxolane-2-thione (TC1) and 4-phenoxymethyl-1,3-dioxolane-2-thione (TC2) under various conditions.

Table 1: Cationic Polymerization of 4-Benzoyloxymethyl-1,3-dioxolane-2-thione (TC1) in Chlorobenzene

| Initiator | [M]₀/[I]₀ | Temp (°C) | Time (h) | Yield (%) | Mₙ (GPC) | Mₙ/Mₙ |

| MeOTf | 20 | 0 | 24 | 85 | 5,200 | 1.21 |

| MeOTf | 20 | 25 | 6 | 92 | 5,500 | 1.18 |

| BF₃·OEt₂ | 20 | 0 | 24 | 78 | 4,800 | 1.25 |

| SnCl₄ | 20 | 0 | 24 | 65 | 4,100 | 1.32 |

Table 2: Cationic Polymerization of 4-Phenoxymethyl-1,3-dioxolane-2-thione (TC2) in Chlorobenzene

| Initiator | [M]₀/[I]₀ | Temp (°C) | Time (h) | Yield (%) | Mₙ (GPC) | Mₙ/Mₙ |

| MeOTf | 20 | 60 | 24 | 95 | 6,100 | 1.15 |

| MeOTf | 20 | 80 | 12 | 98 | 6,300 | 1.13 |

| BF₃·OEt₂ | 20 | 60 | 24 | 88 | 5,700 | 1.20 |

| SnCl₄ | 20 | 60 | 24 | 72 | 5,000 | 1.28 |

These findings demonstrate that cationic polymerization can be a viable method for producing poly(thiocarbonate)s from substituted 1,3-dioxolane-2-thiones. The ability to influence the polymer structure through the choice of substituent offers a pathway for tailoring the properties of the resulting materials. Further research into living/controlled polymerization mechanisms could provide even greater control over the polymer architecture, such as molecular weight and dispersity.

Theoretical and Computational Investigations of 1,3 Dioxolane 2 Thione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. Studies utilizing DFT have provided significant insights into the stability of 1,3-Dioxolane-2-thione.

Theoretical calculations have been employed to understand the stability of the different forms of the compound. Using the B3LYP/6-311++G(d,p) level of theory, it was determined that the keto-form of this compound is the more stable tautomer. acs.orgacs.orgresearchgate.net This stability is attributed to the relative bond energies, with the C=S double bond in the keto-form being favored in this particular heterocyclic system. acs.org

The primary tautomerism of interest for this compound is the equilibrium between its keto (thione) and enol (thiol) forms. The keto form contains a thiocarbonyl group (C=S), while the enol form features a hydroxyl group and a carbon-carbon double bond within the ring.

Computational studies have definitively shown that the keto-form is more stable than the enol-form. acs.orgacs.org DFT calculations revealed that the thermodynamic equilibrium lies heavily in favor of the keto tautomer. acs.orgresearchgate.net The calculated free energy values indicated a significant stability preference for the keto-form in different solvents, including both dichloromethane (B109758) (DCM) and dimethyl sulfoxide (B87167) (DMSO). acs.org This finding is consistent with experimental observations where the thione counterparts of related cyclic compounds were found to exist in the keto-form. acs.orgresearchgate.net

The table below summarizes the calculated thermodynamic parameters for the tautomerism of related olidine-thione compounds, highlighting the greater stability of the keto form.

| Compound Type | Tautomeric Form | Relative Free Energy (kcal/mol) in DMSO | Relative Stability |

|---|---|---|---|

| Thiourea counterpart | Keto | -20.02 | More Stable |

| Thiourea counterpart | Enol | Reference | Less Stable |

Electronic Structure and Bonding Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Analyses such as HOMO-LUMO gaps and atomic charge distributions provide a detailed picture of the electron distribution and bonding characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.

Atomic charge distribution analysis provides information on how electric charge is distributed among the atoms within a molecule, which is essential for understanding its electrostatic potential and reactivity.

DFT calculations at the B3LYP/6-311++G** level have been used to determine the Atomic Polarisability Tensor (APT) atomic charges for the related molecule 1,3-dioxole-2-thione (B1615772) (DOT). researchgate.net The analysis shows that the exocyclic sulfur atom in DOT carries a significant negative charge, making it a potential site for electrophilic attack. The carbon atom of the C=S group carries a positive charge, while the oxygen atoms are also negatively charged. researchgate.net This charge distribution is a key factor in the molecule's dipole moment and its interaction with polar solvents and other reagents.

The table below presents the calculated APT atomic charges for the atoms in 1,3-dioxole-2-thione (DOT).

| Atom | Calculated APT Atomic Charge (e) |

|---|---|

| C (thiocarbonyl) | 0.432 |

| S (thiocarbonyl) | -0.536 |

| O (ring) | -0.279 |

| C (ring, C=C) | 0.189 |

Note: Data is for the unsaturated analogue 1,3-dioxole-2-thione. researchgate.net

No specific studies on the Bond Critical Point Analysis for this compound were identified in the literature search.

Molecular Dynamics Simulations

The literature search did not yield specific studies on Molecular Dynamics (MD) simulations for this compound.

Protolysis Dynamics Studies

Protolysis, the transfer of a proton, is a fundamental chemical process. In the context of this compound, theoretical studies have focused on the keto-enol tautomerism, a key prototropic equilibrium. Density Functional Theory (DFT) calculations have been instrumental in understanding the relative stabilities of the keto (thione) and enol (thiol) forms of the molecule.

Recent computational work has shown that for thione-containing heterocyclic compounds, including those structurally related to this compound, the keto form is generally more stable than the enol form in the gas phase. acs.org However, the energy difference between these tautomers can be influenced by the surrounding environment.

A significant finding from these theoretical investigations is the role of solvents in modulating this tautomeric equilibrium. For instance, computational models have demonstrated that polar, hydrogen-bond-accepting solvents can stabilize the enol form. This stabilization is attributed to the formation of hydrogen bonds between the solvent molecules and the hydroxyl group of the enol tautomer. acs.org

While direct experimental kinetic data on the protolysis dynamics of this compound are not extensively available, these computational studies provide a foundational understanding of the proton transfer processes at a molecular level.

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can significantly influence the three-dimensional structure (conformation) and the chemical reactivity of a molecule. For this compound, both aspects have been explored through theoretical and computational lenses.

Molecular Conformation:

The five-membered 1,3-dioxolane (B20135) ring is not planar and can adopt various puckered conformations. The specific conformation is a balance of minimizing steric strain and optimizing electronic interactions. Computational studies on related 1,3-dioxolane derivatives suggest that the ring can exist in an equilibrium of different envelope and twist conformations. The polarity of the solvent can influence this equilibrium by preferentially stabilizing more polar conformers. While specific studies on the solvent-dependent conformational analysis of this compound are limited, general principles of conformational analysis of 1,3-dioxolane systems apply.

Reactivity:

Solvents play a crucial role in the reactivity of this compound, particularly in reactions involving charge separation or stabilization in the transition state. As indicated by theoretical studies on the keto-enol tautomerism, solvents can alter the energy landscape of a reaction. acs.org

In a study by Al-Mansi et al. (2022), the effect of dimethyl sulfoxide (DMSO) on the tautomerization of related olidine-thione compounds was highlighted. acs.org The formation of hydrogen bonds with DMSO was found to stabilize the enol form, thereby influencing the equilibrium and, consequently, the apparent reactivity of the compound in that solvent. acs.org This suggests that in polar aprotic solvents, the reactivity of this compound might be different compared to nonpolar solvents due to a shift in the tautomeric equilibrium.

The following table summarizes the calculated relative energy differences between the keto and enol forms of related olidine-thione compounds in the presence of N-methyl pyridonate/N-methyl-2-pyridinethione as a reaction mixture, as reported in a recent study. acs.org

| Compound | Relative Energy Difference (kcal/mol) |

|---|---|

| Imidazolidin-2-one | - |

| Imidazolidine-2-thione | - |

| Oxazolidin-2-one | - |

| Oxazolidine-2-thione | - |

Advanced Spectroscopic Characterization Methodologies in 1,3 Dioxolane 2 Thione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1,3-Dioxolane-2-thione, both ¹H and ¹³C NMR provide fundamental information about its static structure and dynamic behavior in solution.

The structure of this compound is confirmed by ¹H and ¹³C NMR spectroscopy. Due to the molecule's symmetry, the four protons on the ethylene (B1197577) bridge are chemically equivalent, leading to a single, sharp peak in the ¹H NMR spectrum. The chemical shift of these protons is influenced by the adjacent oxygen atoms.

¹³C NMR spectroscopy is equally informative. It distinguishes between the two different carbon environments in the molecule: the carbon of the ethylene bridge (-CH₂-CH₂-) and the thiocarbonyl carbon (C=S). A study on the synthesis of this compound reported the emergence of characteristic chemical shifts, confirming its formation. Specifically, the methylene (B1212753) carbons (-CH₂CH₂-) appear at approximately 69.5 ppm, while the thiocarbonyl carbon (C=S) is observed significantly downfield at around 174.3 ppm acs.org.

NMR is also a powerful tool for real-time reaction monitoring. During the synthesis of this compound, ¹³C NMR can be used to track the disappearance of starting materials and the appearance of the product's characteristic peaks, allowing for the optimization of reaction conditions and yield assessment acs.org.

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

| ¹³C | 174.3 | C=S (Thiocarbonyl) |

| ¹³C | 69.5 | -CH₂-CH₂- |

| ¹H | ~4.5-5.0 (Estimated) | -CH₂-CH₂- |

Note: The ¹H NMR chemical shift is an estimation based on analogous structures like ethylene carbonate, as specific experimental data for this compound was not available in the surveyed literature.

While standard 1D NMR is sufficient for basic structural confirmation, advanced 2D NMR techniques are invaluable for detailed mechanistic studies of reactions involving this compound. Although specific literature applying these techniques to this molecule is sparse, their potential applications are clear.

Correlation Spectroscopy (COSY): This homonuclear correlation technique could verify the connectivity between adjacent protons. In substituted derivatives of this compound, COSY would be essential to map out the proton-proton coupling networks.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. For this compound, it would show a clear correlation between the protons of the ethylene bridge and their directly attached carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the assignment of the thiocarbonyl carbon by showing a correlation from the methylene protons to the C=S carbon.

These advanced methods are particularly useful when this compound is used as a reactant or intermediate, helping to determine the structure of complex products and intermediates, thereby shedding light on reaction pathways.

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational transitions. The FTIR spectrum of this compound is characterized by several key absorption bands. Based on data from analogous compounds like ethylene carbonate, the following vibrational modes are expected:

C-H Stretching: The symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups typically appear in the 2900-3000 cm⁻¹ region.

C=S Stretching: The thiocarbonyl group (C=S) stretch is a key diagnostic peak. This bond is less polar and weaker than a C=O bond, so its absorption is found at lower wavenumbers, generally in the 1050-1250 cm⁻¹ range.

C-O Stretching: The C-O single bond stretching vibrations within the ring are expected to produce strong bands in the 1000-1200 cm⁻¹ region.

CH₂ Bending: The scissoring and wagging motions of the CH₂ groups typically appear in the 1400-1500 cm⁻¹ and 1250-1350 cm⁻¹ regions, respectively.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretch | 2900 - 3000 |

| C=S Stretch | 1050 - 1250 |

| C-O Stretch | 1000 - 1200 |

| CH₂ Bend (Scissoring) | 1400 - 1500 |

Note: These are expected ranges based on general spectroscopic principles and data for similar compounds, as a specific, published FTIR spectrum for this compound was not identified in the search.

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. For this compound, the C=S bond, being more polarizable than a C=O bond, should exhibit a strong Raman signal, making it a useful technique for studying the thiocarbonyl group. The symmetric vibrations of the five-membered ring would also be expected to be Raman active.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data reveals the molecular weight and can be used to deduce the structure of the compound. The molecular weight of this compound is 104.13 g/mol nih.gov.

Loss of small neutral molecules: Ejection of molecules such as carbon monoxide (CO), carbon oxysulfide (COS), or ethylene (C₂H₄).

Ring cleavage: The five-membered ring can open and fragment in various ways.

Analysis of the closely related 1,3-dithiolane-2-thione (ethylene trithiocarbonate) shows a strong molecular ion peak and significant fragments corresponding to the loss of sulfur and cleavage of the ring structure chemicalbook.com. A similar pattern would be anticipated for this compound, with major fragments potentially corresponding to ions such as [C₂H₄S]⁺˙ and [C₂H₄O]⁺˙.

| Ion | Proposed Formula | m/z Value | Possible Origin |

| Molecular Ion | [C₃H₄O₂S]⁺˙ | 104 | Parent Molecule |

| Fragment Ion | [C₂H₄S]⁺˙ | 60 | Loss of CO₂ |

| Fragment Ion | [C₂H₄O]⁺˙ | 44 | Loss of COS |

| Fragment Ion | [CH₂S]⁺˙ | 46 | Ring Cleavage |

| Fragment Ion | [C₂H₄]⁺˙ | 28 | Loss of COS and O |

Note: This table represents a plausible fragmentation pattern based on chemical principles and analogy to similar structures, not on direct experimental data for this compound.

Pyrolysis-Field Ionization Mass Spectrometry (Py-f.i.m.s.) in Polymer Analysis

Pyrolysis-mass spectrometry is a highly effective thermoanalytical technique for the characterization of polymeric materials that are not amenable to direct analysis by conventional mass spectrometry due to their low volatility and high molecular weight. mdpi.compnnl.gov The methodology involves the thermal degradation of the polymer in an inert atmosphere, followed by the ionization and mass analysis of the resulting fragments. mdpi.compnnl.gov Pyrolysis-Field Ionization Mass Spectrometry (Py-f.i.m.s.) is a particularly "soft" ionization technique that minimizes further fragmentation of the initial pyrolysis products, thus providing a clearer picture of the polymer's constituent units.

In the context of a hypothetical polymer of this compound, Py-f.i.m.s. would be employed to understand its thermal decomposition pathways and confirm its structural integrity. A small sample of the polymer would be heated rapidly to a high temperature (typically 500-700 °C) in the absence of oxygen. mdpi.com This process, known as pyrolysis, causes the polymer chain to break down into smaller, more volatile fragments. These fragments are then introduced into the ion source of a mass spectrometer where they are ionized by a strong electric field (field ionization). The resulting ions are then separated according to their mass-to-charge ratio (m/z) and detected.

The resulting mass spectrum would be expected to show a series of peaks corresponding to the monomer, dimer, and other characteristic oligomeric fragments of the polymer. For a polymer of this compound, key fragments would likely include the intact monomer and fragments resulting from the loss of small molecules such as carbon disulfide (CS₂) or ethylene sulfide. The identification of these fragments allows for the reconstruction of the polymer's repeat unit and provides insights into its thermal stability and degradation mechanisms.

| m/z | Proposed Fragment | Chemical Formula |

|---|---|---|

| 104 | This compound (Monomer) | C₃H₄O₂S |

| 208 | Dimer | C₆H₈O₄S₂ |

| 60 | Ethylene sulfide | C₂H₄S |

| 44 | Carbon dioxide | CO₂ |

| 76 | Carbon disulfide | CS₂ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov This method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. wikipedia.org By measuring the angles and intensities of the diffracted beams, a detailed electron density map of the molecule can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy. wikipedia.orgmkuniversity.ac.in

For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. nih.gov Once a crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector, and the data is processed to yield a set of crystallographic parameters.

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.9 |

| c (Å) | 9.2 |

| β (°) | 105.3 |

| Volume (ų) | 445.8 |

| Calculated Density (g/cm³) | 1.55 |

Emerging Applications of 1,3 Dioxolane 2 Thione in Chemical Sciences

Reactive Intermediates in Fine Chemical Synthesis

While the direct use of 1,3-dioxolane-2-thione as a precursor for generating highly reactive intermediates is an area of ongoing research, the reactivity of the closely related 1,3-dioxolane (B20135) structure provides valuable insights into its potential. For instance, the oxygen analog, 1,3-dioxolane, can be involved in reactions that proceed through a 1,3-dioxolan-2-yl cation intermediate. This cation is generated during the oxidation of alkenes with hypervalent iodine reagents and can be trapped by nucleophiles to form substituted dioxolane products nih.gov.

The presence of the thiocarbonyl group in this compound suggests the possibility of analogous transformations. The carbon atom of the C=S bond is electrophilic and could potentially be activated to form a similar cationic intermediate. Nucleophilic attack on this electrophilic carbon can lead to ring-opening of the dioxolane structure, a common reaction pathway for cyclic thiocarbonates researchgate.net. This ring-opening can be initiated by various nucleophiles, providing access to a range of functionalized thioethers and related compounds. Further investigation into the controlled generation and trapping of intermediates derived from this compound is a promising avenue for the development of new synthetic methodologies.

Precursors for Advanced Polymeric Materials

The strained five-membered ring of this compound makes it an attractive monomer for ring-opening polymerization (ROP), leading to the synthesis of advanced polymeric materials with unique properties.

A significant application of cyclic thiocarbonates, including this compound derivatives, is in the synthesis of non-isocyanate polythiourethanes (NIPTUs) researchgate.net. Traditional polyurethane synthesis involves the use of highly toxic and moisture-sensitive isocyanates. The reaction of dicyclic thiocarbonates with diamines offers a safer and more environmentally friendly alternative, proceeding via a ring-opening polyaddition mechanism to form polyhydroxythiourethanes researchgate.netresearchgate.net.

The aminolysis of the cyclic thiocarbonate ring is generally more facile than that of its oxygen-containing counterpart (cyclic carbonate), which can lead to higher reaction rates and milder reaction conditions researchgate.net. This enhanced reactivity is attributed to the weaker C-S bond compared to the C-O bond and the greater nucleophilicity of amines towards the thiocarbonyl carbon. The resulting polythiourethanes often exhibit distinct properties compared to conventional polyurethanes, such as higher refractive indices and improved thermal stability, making them suitable for specialized applications.

The ring-opening polymerization of functionalized this compound monomers provides a versatile route to functional polymers and copolymers researchgate.net. By introducing various functional groups onto the dioxolane ring, polymers with tailored properties can be synthesized. For example, the ROP of a this compound functionalized with an ester group has been explored researchgate.net.

The resulting poly(thioether-alt-thiocarbonate)s can possess a range of desirable characteristics, such as controlled degradability, which is of interest for biomedical applications like drug delivery. The thioester linkages in the polymer backbone can be susceptible to cleavage under specific physiological conditions, allowing for the controlled release of encapsulated therapeutic agents. Furthermore, the copolymerization of this compound with other cyclic monomers can lead to the development of copolymers with a wide array of tunable thermal and mechanical properties.

Role in Cycloaddition Chemistry

The thiocarbonyl group (C=S) in this compound can act as a dipolarophile in cycloaddition reactions, particularly in [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions wikipedia.orgorganic-chemistry.org. In these reactions, a 1,3-dipole reacts with a π-system (the dipolarophile) to form a five-membered heterocyclic ring.

Carbon disulfide (CS₂), which contains two C=S bonds, is known to participate in double [3+2] 1,3-dipolar cycloadditions with nitrilimines to form spiro[4.4]thiadiazole derivatives researchgate.net. This reactivity highlights the potential of the C=S bond in this compound to undergo similar transformations. The reaction of this compound with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones, could provide a straightforward route to novel spiro-heterocyclic compounds containing the dioxolane moiety. These spiro compounds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. The specific conditions and regioselectivity of such cycloaddition reactions involving this compound are a subject for further exploration.

Table 1: Examples of Cycloaddition Reactions

| Reaction Type | Dipole | Dipolarophile | Product |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrilimine | Carbon Disulfide | Spiro[4.4]thiadiazole |

| [3+2] Cycloaddition | Azide | Alkyne | 1,2,3-Triazole |

| [3+2] Cycloaddition | Nitrile Oxide | Alkyne | Isoxazole |

Applications in Protecting Group Chemistry (General Dioxolane Context)

The 1,3-dioxolane ring system is a widely utilized protecting group for carbonyl compounds (aldehydes and ketones) in organic synthesis wikipedia.orgnih.gov. The formation of a 1,3-dioxolane derivative from a carbonyl compound and ethylene (B1197577) glycol is a common strategy to mask the reactivity of the carbonyl group during a multi-step synthesis. This protection is typically achieved under acidic conditions and is stable to a wide range of nucleophilic and basic reagents.

While this compound itself is not directly used as a protecting group, its core structure is the same as the protective acetal (B89532). The stability of the dioxolane ring within the thione molecule is a key feature. Deprotection to regenerate the carbonyl group is usually accomplished by acid-catalyzed hydrolysis. The principles of dioxolane-based protection are fundamental to the synthesis of complex molecules where selective functional group manipulation is required.

Potential in Renewable Carbon Resources Utilization (CS₂/CO₂ chemistry)

This compound plays a role in the context of utilizing C1 feedstocks, particularly carbon disulfide (CS₂) and, by extension, carbon dioxide (CO₂), for the synthesis of value-added chemicals acs.org. The synthesis of this compound can be achieved from the reaction of ethylene glycol with CS₂ researchgate.netacs.org. This transformation represents a method for the fixation of CS₂ into a more complex and synthetically useful molecule.

Given that CS₂ can be produced from methane (B114726) and sulfur, both of which can be derived from renewable sources, the synthesis of this compound can be considered part of a broader strategy for the utilization of renewable carbon resources. Furthermore, the chemistry of cyclic thiocarbonates is closely related to that of cyclic carbonates, which are often synthesized from CO₂ and epoxides rsc.org. Research into the catalytic conversion of CO₂ and CS₂ into these five-membered heterocyclic compounds is an active area of investigation aimed at developing more sustainable chemical processes. The cycloaddition of CS₂ to thiiranes to produce cyclic thiocarbonates is another example of this approach acs.org.

Future Research Directions and Outlook for 1,3 Dioxolane 2 Thione

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of 1,3-dioxolane-2-thione exist, ongoing research is geared towards the development of novel pathways that offer improved efficiency, selectivity, and sustainability. A key area of future work will involve the design of catalytic systems that can facilitate the synthesis under milder conditions and with greater atom economy.

One promising approach involves the use of visible-light-promoted reactions, which align with the principles of green chemistry by utilizing a renewable energy source. For instance, the use of eosin (B541160) Y as an organophotoredox catalyst for the synthesis of related 1,3-oxathiolane-2-thiones from styrenes, CS₂, and O₂ highlights a potential avenue for the light-mediated synthesis of this compound. rsc.org

Furthermore, the development of novel activating agents and reaction promoters continues to be a focal point. The use of the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) to promote the reaction of ethylene-based substrates with CS₂ at ambient temperature and pressure presents an alternative to traditional methods. acs.orgsemanticscholar.org Future investigations could explore a broader range of activating agents to optimize yield and reaction conditions.

Research into novel synthetic routes will likely focus on the following areas:

Catalyst Development: Designing highly efficient and recyclable catalysts for the cycloaddition of epoxides with carbon disulfide.

Flow Chemistry: Utilizing microreactor technology to enable safer, more efficient, and scalable synthesis of this compound.

A comparative overview of potential future synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Novel Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Photocatalysis | Use of renewable energy, mild reaction conditions | Development of efficient and stable photocatalysts |

| Flow Chemistry | Enhanced safety, scalability, and process control | Reactor design and optimization of reaction parameters |

Development of Sustainable and Green Chemistry Applications

The principles of green chemistry are increasingly influencing the direction of chemical research, and this compound is well-positioned to contribute to this paradigm shift. mdpi.combohrium.com A significant area of future research will be the utilization of this compound as a building block in the synthesis of sustainable polymers and materials. Its ability to undergo ring-opening polymerization allows for the creation of polythiocarbonates, which are of interest for their unique optical and mechanical properties. rsc.org

Future green chemistry applications are expected to include:

CO₂ and CS₂ Utilization: Investigating this compound as a reactive intermediate in the chemical fixation of carbon dioxide and carbon disulfide into value-added products. acs.org

Biodegradable Polymers: Designing and synthesizing novel biodegradable polymers derived from this compound for applications in packaging and biomedical devices.

Green Solvents: Exploring the potential of this compound and its derivatives as environmentally benign solvents or reaction media.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the discovery and development of new applications. Future research on this compound will increasingly rely on advanced computational modeling to elucidate reaction mechanisms, predict properties, and guide experimental design.

Density Functional Theory (DFT) calculations have already been employed to investigate the stability of related cyclic thiocarbonates and their reaction intermediates. acs.orgsemanticscholar.org Future computational studies are expected to delve deeper into:

Reaction Mechanisms: Detailed quantum chemical calculations to map the potential energy surfaces of synthetic and polymerization reactions involving this compound.